Potassium thiocyanate
Description
Properties
CAS No. |
333-20-0 |
|---|---|
Molecular Formula |
CHKNS |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
potassium;thiocyanate |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H; |
InChI Key |
RIGKFHICSISZKP-UHFFFAOYSA-N |
SMILES |
C(#N)[S-].[K+] |
Isomeric SMILES |
C(#N)[S-].[K+] |
Canonical SMILES |
C(#N)S.[K] |
density |
1.9 g/cm³ |
melting_point |
173 °C |
Other CAS No. |
333-20-0 |
physical_description |
Pellets or Large Crystals Colorless deliquescent solid; [Merck Index] COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
60763-16-8 (potassium-silver-CHNS[1:1:2]) 463-56-9 (Parent) |
solubility |
Solubility in water: very good |
Synonyms |
Thiocyanic Acid Potassium Salt; Arterocyn; Aterocyn; Kyonate; Potassium Isothiocyanate; Potassium Rhodanate; Potassium Thiocyanide; Rhocya; Rodanca; Thio-Cara |
Origin of Product |
United States |
Preparation Methods
Raw Material Pretreatment and Ammonium Thiocyanate Isolation
Coking desulfurization waste liquor, a by-product of coal processing, contains ammonium thiocyanate (NH4SCN) alongside impurities such as ammonium sulfate and ammonium thiosulfate. The initial step involves decolorization using activated carbon (1–8‰ of solution mass) to remove organic contaminants. Subsequent membrane separation (nanofiltration) isolates NH4SCN from other salts, achieving a 30–60% ammonium thiocyanate aqueous solution after concentration. This pretreatment ensures feedstock suitability for the primary reaction stage.
Double Replacement Reaction with Potassium Hydroxide
The core synthesis involves a stoichiometric reaction between NH4SCN and potassium hydroxide (KOH):
Key process parameters include:
-
KOH concentration : 30–55% (optimized at 40–50%)
-
Reaction temperature : 40–100°C (optimal range: 70–100°C)
The reaction is conducted under reflux with continuous ammonia absorption to produce 20% w/w ammonia water as a by-product. Neutralization of the solution (pH ≈ 7) marks reaction completion.
Table 1: Pilot-Scale Reaction Conditions and Yields
| Parameter | Example 2 | Example 3 | Example 4 |
|---|---|---|---|
| KOH concentration | 40% | 50% | 55% |
| NH4SCN concentration | 50% | 40% | 30% |
| Temperature | 60°C | 70°C | 100°C |
| Time | 5 hours | 3 hours | 2 hours |
| KSCN yield | 38 g | 493 g | 571 g |
| Purity | 99.5% | 99.5% | 99.5% |
Data derived from patent embodiments highlight near-quantitative conversion efficiencies (99.6–99.8%).
Post-Reaction Purification and Product Isolation
Decolorization and Filtration
Post-reaction mixtures undergo secondary decolorization with activated carbon (2–6‰ of solution mass) at 40–80°C for 2–3 hours. Filtration yields a colorless KSCN solution, critical for meeting pharmaceutical-grade purity standards.
Vacuum Dehydration and Crystallization
The clarified solution is concentrated under vacuum (1–10 kPa) at 50–100°C to precipitate KSCN crystals. Dehydration continues until solid-phase separation is observed, typically at 80–90% solvent removal.
Solid-Liquid Separation and Drying
Crystallized KSCN is cooled to 10–40°C and filtered, achieving a moisture content of <5%. Final drying at 80–100°C for 2 hours produces anhydrous KSCN with ≤0.1% volatile impurities.
By-Product Utilization and Environmental Impact
The process generates 20% ammonia water at a mass ratio of ≈0.6:1 relative to KSCN. This by-product finds use in fertilizer production or industrial cleaning, enhancing the method’s economic viability. Additionally, membrane-based waste liquor treatment minimizes heavy metal discharge, aligning with circular economy principles.
Quality Control and Analytical Validation
Product purity is verified via:
-
Titrimetric analysis for thiocyanate content
-
Gravimetric methods to assess residual sulfates
-
Spectrophotometry for trace organic impurities
The patent-reported purity of 99.5% exceeds USP/EP standards for reagent-grade KSCN, ensuring compatibility with high-end applications.
Comparative Advantages Over Conventional Methods
Traditional KSCN synthesis routes, such as the reaction of potassium cyanide with sulfur, face challenges like toxic intermediates and lower yields (85–90%). In contrast, the coking waste-derived method offers:
-
Reduced feedstock costs (utilization of industrial by-products)
-
Higher atom economy (dual product streams)
-
Scalability (continuous membrane separation and reaction systems)
Chemical Reactions Analysis
Types of Reactions: Potassium thiocyanate undergoes various chemical reactions, including:
Substitution: It reacts with acyl chlorides to form isothiocyanates, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Ferric Chloride: Used in the oxidation of this compound to form ferric thiocyanate.
Acyl Chlorides: React with this compound to form isothiocyanates under mild conditions.
Major Products:
Ferric Thiocyanate: Formed by the reaction with ferric chloride.
Isothiocyanates: Formed by the reaction with acyl chlorides.
Scientific Research Applications
Chemical Properties and Characteristics
- Chemical Formula : KSCN
- Appearance : Colorless, hygroscopic solid
- Density : 1.89 g/cm³
- Boiling Point : Decomposes on heating
Potassium thiocyanate is known for its chaotropic properties, which facilitate the solubilization of proteins and other macromolecules in aqueous solutions. Its low toxicity makes it suitable for various laboratory and industrial applications .
Biochemical Applications
This compound is extensively used in biochemical research for:
- Protein Crystallization : It acts as a chaotropic agent that assists in the crystallization of basic proteins, enhancing the clarity and quality of protein structures obtained through X-ray crystallography .
- Antigen Extraction : It has been employed in the extraction of antigens from bacteria such as Pasteurella multocida, aiding in the development of vaccines and diagnostic tests .
Analytical Chemistry
In analytical chemistry, KSCN serves as:
- Reagent for Iron Detection : It is commonly used to test for iron(III) compounds, forming a characteristic red complex with ferric ions, which allows for colorimetric quantification .
- Determination of Halides : Aqueous KSCN reacts with lead(II) nitrate to form lead thiocyanate, facilitating the indirect determination of halide ions like chloride and bromide .
Pharmaceutical Applications
Research indicates that this compound plays a role in pharmacology:
- Thyroid Function Studies : It has been utilized to study thyroid function by affecting iodine uptake in various animal models .
- Anti-inflammatory Research : Studies have shown that thiocyanate can amplify inflammatory responses in experimental models of arthritis, suggesting potential implications for understanding rheumatoid arthritis mechanisms .
Manufacturing and Synthesis
This compound is integral to several industrial processes:
- Textile Industry : Used as an intermediate in dyeing and printing processes due to its ability to form complexes with metal ions .
- Corrosion Inhibitor : It is applied in water treatment as a corrosion inhibitor, particularly in steel joints .
- Synthesis of Pharmaceuticals : KSCN is involved in synthesizing various pharmaceutical compounds and antibiotics, showcasing its utility in drug development .
Agricultural Uses
In agriculture, this compound has been employed as:
- Pesticide Intermediate : It serves as a precursor in the synthesis of certain pesticides, contributing to crop protection strategies .
Case Studies
| Study Focus | Findings |
|---|---|
| Protein Crystallization | KSCN significantly improved the crystallization yield of basic proteins, facilitating structural analysis via X-ray crystallography. |
| Iron Detection | Colorimetric assays using KSCN allowed for precise quantification of iron levels in clinical samples, aiding in nutritional studies. |
| Thyroid Function | Animal studies indicated that KSCN impacts iodine uptake, shedding light on thyroid hormone synthesis pathways. |
Mechanism of Action
The mechanism of action of potassium thiocyanate involves its ability to form complexes with metal ions. For example, in the presence of ferric ions, it forms ferric thiocyanate, which is used as a colorimetric reagent. The compound’s reactivity is attributed to the thiocyanate anion, which can participate in various chemical reactions, including nucleophilic substitution and oxidation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
KSCN exhibits unique interfacial behavior compared to salts like potassium chloride (KCl). Studies show that thiocyanate ions (SCN⁻) adsorb at the air-water interface, impairing surface tension reduction—a phenomenon absent in KCl solutions . This property is attributed to SCN⁻’s larger ionic size and polarizability, which enhance its surface activity.
Key Research Findings
- Synthesis : KSCN enables efficient synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives via reactions with acyl chlorides .
- Clinical Use : In sickle cell disease, KSCN combined with omega-3 fatty acids showed enhanced efficacy over standard therapies .
- Surface Chemistry : KSCN’s interfacial behavior provides insights into ion-specific effects in colloidal systems .
Q & A
Q. How can potassium thiocyanate be synthesized and purified for laboratory use?
Methodological Answer: this compound (KSCN) is commonly synthesized via the reaction of potassium cyanide with sulfur: Post-synthesis, purification involves recrystallization from ethanol or water. For high-purity grades (e.g., analytical standards), vacuum sublimation at 150–200°C removes volatile impurities. Verify purity via melting point (173°C ), FT-IR spectroscopy (C≡N stretch at \sim2050 cm⁻¹), or elemental analysis .
Q. What safety protocols are essential when handling this compound in research settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or heating .
- First Aid: For skin exposure, wash with soap/water; for eye contact, rinse for 15+ minutes .
- Toxicity Data: LD₅₀ (oral, rat) = 854 mg/kg; store separately from acids to avoid HCN release .
Q. How to prepare and standardize a N this compound solution for titrimetric analysis?
Methodological Answer:
Dissolve 9.72 g of dried KSCN in 1 L deionized water .
Standardize against 0.1 N silver nitrate (AgNO₃):
- Add 40 mL AgNO₃ to 100 mL water, 1 mL HNO₃, and 2 mL ferric ammonium sulfate indicator.
- Titrate with KSCN until a persistent light pinkish-brown endpoint (AgSCN precipitation) .
- Calculate normality: .
Q. Which spectroscopic methods are optimal for quantifying thiocyanate ions (SCN⁻) in aqueous solutions?
Methodological Answer:
- UV-Vis Spectroscopy: Measure absorbance at 460 nm after complexation with Fe³⁺ (e.g., Fe(NO₃)₃) to form red Fe(SCN)₃ .
- Ion Chromatography: Use anion-exchange columns (e.g., Dionex AS11-HC) with conductivity detection. Calibrate with KSCN standards (0.05–40 mM) .
Advanced Research Questions
Q. How to design experiments investigating KSCN’s catalytic role in N-acylation reactions?
Methodological Answer:
- Reaction Setup: In a 2-aminoanthraquinone acetylation study, use KSCN (5 mol%) with ammonium acetate in acetic acid. Monitor reaction progress via TLC or HPLC .
- Controls: Replace KSCN with KCl or NH₄SCN to confirm its catalytic specificity .
- Kinetics: Measure rate constants at varying temperatures (25–80°C) to calculate activation energy.
Q. How to resolve contradictions in adsorption data between KSCN and NaSCN at liquid-liquid interfaces?
Methodological Answer:
- Experimental Design: Use UV second harmonic generation (SHG) to compare SCN⁻ adsorption at dodecanol/water interfaces .
- Key Variables:
- Bulk concentration (0.1–1.0 M).
- Cation identity (K⁺ vs. Na⁺).
- Data Analysis: Apply the Langmuir model. Reported Gibbs free energy (ΔG) for KSCN = 6.3 ± 1.8 kJ/mol; minimal cation effect observed . Replicate under controlled ionic strength to isolate cation contributions.
Q. What methodological considerations are critical for KSCN use in enzyme activity assays (e.g., rhodanese)?
Methodological Answer:
- Assay Optimization:
- Substrate: Sodium thiosulfate (S₂O₃²⁻) + KSCN.
- Detection: Measure SCN⁻ formation at 460 nm .
- Interference Checks: Exclude endogenous SCN⁻ via blank samples.
- Activity Calculation: Express as μmol SCN⁻/min/mg protein. Use a calibration curve (0.05–40 mM KSCN) .
Q. How to analyze thermodynamic parameters of SCN⁻ adsorption at liquid-liquid interfaces?
Methodological Answer:
- Technique: Resonant charge-transfer-to-solvent (CTTS) SHG .
- Measurements:
- Surface excess concentration (Γ) vs. bulk concentration.
- Temperature-dependent studies (10–40°C) for ΔH and ΔS calculations.
- Modeling: Fit data to the Gibbs adsorption equation:
where γ = interfacial tension, C = bulk concentration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
